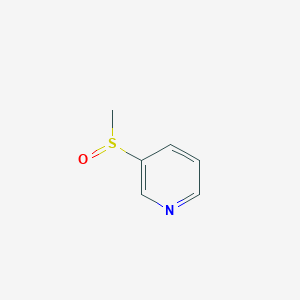
3-(Methylsulfinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfinyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylsulfinyl group attached to the third carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)pyridine typically involves the oxidation of 3-methylthiopyridine. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts can also be employed to facilitate the oxidation reaction, thereby improving the overall yield and reducing the production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 3-Methylsulfonylpyridine.
Reduction: 3-Methylthiopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfinyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing compounds.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfinyl)pyridine involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
3-Methylpyridine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
3-Methylthiopyridine: Contains a thiol group instead of a sulfinyl group, leading to different reactivity and applications.
3-Methylsulfonylpyridine: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.
Uniqueness: 3-(Methylsulfinyl)pyridine is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
141986-55-2 |
|---|---|
Formule moléculaire |
C6H7NOS |
Poids moléculaire |
141.19088 |
Synonymes |
Pyridine, 3-(methylsulfinyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















